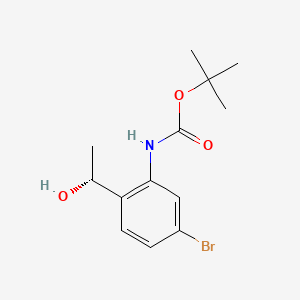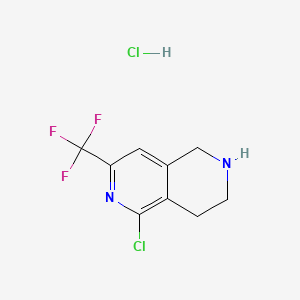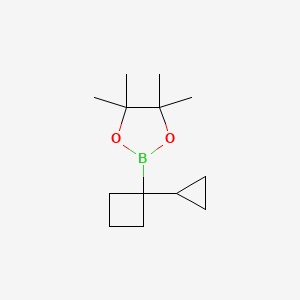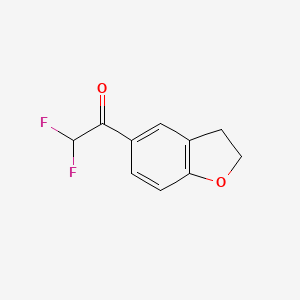
tert-Butyl (R)-(5-bromo-2-(1-hydroxyethyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(5-bromo-2-(1-hydroxyethyl)phenyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(5-bromo-2-(1-hydroxyethyl)phenyl)carbamate can be achieved through a multi-step process. One common method involves the following steps:
Bromination: The starting material, 2-(1-hydroxyethyl)phenol, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 5-bromo-2-(1-hydroxyethyl)phenol.
Carbamoylation: The brominated phenol is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form tert-Butyl ®-(5-bromo-2-(1-hydroxyethyl)phenyl)carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl ®-(5-bromo-2-(1-hydroxyethyl)phenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: Employed as a protecting group for amines in multi-step organic synthesis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industry
Chemical Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(5-bromo-2-(1-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and the hydroxyethyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl ®-piperidin-3-ylcarbamate
- tert-Butyl ®-phenylcarbamate
Uniqueness
tert-Butyl ®-(5-bromo-2-(1-hydroxyethyl)phenyl)carbamate is unique due to the presence of the bromine atom and the hydroxyethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H18BrNO3 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl N-[5-bromo-2-[(1R)-1-hydroxyethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-8(16)10-6-5-9(14)7-11(10)15-12(17)18-13(2,3)4/h5-8,16H,1-4H3,(H,15,17)/t8-/m1/s1 |
InChI Key |
RFTUEGJSHRWKSS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)




![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
